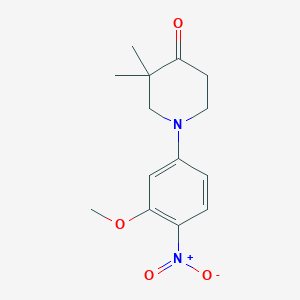

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one

Description

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a piperidin-4-one derivative featuring a 3-methoxy-4-nitrophenyl substituent at position 1 and two methyl groups at positions 3 and 3 of the piperidine ring. This compound is structurally characterized by its electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups on the aromatic ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2)9-15(7-6-13(14)17)10-4-5-11(16(18)19)12(8-10)20-3/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTMIVUYUTYCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Methoxylation: The substitution of a hydrogen atom with a methoxy group, typically achieved using methanol and a suitable catalyst.

Piperidinone Formation: The formation of the piperidinone ring, which can be accomplished through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinone ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2,6-Bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one (BCDP)

- Structural Differences : BCDP replaces the 3-methoxy-4-nitrophenyl group with two 4-chlorophenyl substituents at positions 2 and 4.

- Physical Properties: BCDP exhibits strong nonlinear optical (NLO) activity due to its planar aromatic rings and electron-withdrawing chlorine atoms, making it suitable for optoelectronic applications. In contrast, the nitro and methoxy groups in the target compound may enhance polarizability but reduce thermal stability compared to BCDP .

- Synthetic Route: Synthesized via condensation of 3-methylbutan-2-one, 4-chlorobenzaldehyde, and ammonium acetate in ethanol .

1-(3-Methyl-4-nitrophenyl)piperidin-4-one

- Structural Differences : Lacks the 3,3-dimethyl substitution on the piperidine ring.

- Biological Relevance : Similar nitro-substituted piperidin-4-ones are intermediates in pharmaceuticals (e.g., brigatinib derivatives). The absence of dimethyl groups may increase metabolic susceptibility compared to the target compound .

Piperidin-4-one Derivatives with Heteroatom Modifications

1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one

- Structural Differences : Features a chloroacetyl group at position 1 and diphenyl substituents at positions 2 and 5.

- Reactivity : The chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with the target compound, where the nitro group dominates reactivity .

(3Z)-3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one

- Structural Differences: Incorporates a dimethylamino-methylidene group at position 3 and a 4-nitrophenyl group.

- Applications : The conjugated enamine system enables applications in coordination chemistry, whereas the target compound’s methoxy group may limit such utility .

Pharmacologically Relevant Analogs

Brigatinib Intermediates

1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine Hydrochloride

- Structural Differences : Replaces the ketone at position 4 with an amine group.

- Biological Activity : The amine functionality enables protonation at physiological pH, improving membrane permeability for CNS-targeted drugs. The ketone in the target compound may limit such applications .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a synthetic organic compound notable for its unique structure, which includes a piperidinone ring substituted with both a methoxy and a nitro group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.304 g/mol

- CAS Number : 1356963-08-0

The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological pathways. The nitro group can undergo redox reactions, while the piperidinone moiety is capable of engaging with various enzymes and receptors, potentially modulating their activity. This interaction may lead to significant biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.

- Anticancer Properties : Preliminary studies suggest that it may have potential as an anticancer agent, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results in various cancer cell lines. In one study, the compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines:

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may effectively target cancer cells while sparing normal cells.

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of piperidinone compounds against resistant bacterial strains. The study concluded that modifications on the phenyl ring significantly influenced antimicrobial potency, with this compound exhibiting superior activity compared to other analogs .

- Anticancer Research : In another investigation reported in Cancer Letters, researchers assessed the effects of this compound on prostate cancer cells. The results indicated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, supporting its potential use as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.